molecular formula C4H7N5 B189633 6-Ethyl-1,2,4,5-tetrazin-3-amine CAS No. 79329-75-2

6-Ethyl-1,2,4,5-tetrazin-3-amine

Cat. No. B189633
CAS RN: 79329-75-2
M. Wt: 125.13 g/mol
InChI Key: LUZRMBKTXKSYIZ-UHFFFAOYSA-N
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Description

6-Ethyl-1,2,4,5-tetrazin-3-amine, commonly known as ETAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. ETAA is a member of the tetrazine family, which is known for its unique chemical and biological properties. In

Mechanism Of Action

The mechanism of action of ETAA involves the formation of a cyclic intermediate, which then reacts with DNA to form a covalent bond. This bond leads to the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of ETAA are still being studied, but it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of ETAA is its high reactivity towards DNA, which makes it a potent anticancer agent. However, its high reactivity also poses a challenge in terms of its stability and storage. ETAA is highly sensitive to moisture and light, and therefore requires careful handling and storage conditions.

Future Directions

There are several future directions for research on ETAA. One area of interest is the development of more stable derivatives of ETAA that can be used in clinical settings. Another area of interest is the study of ETAA's potential applications in other areas of medicine, such as infectious diseases and neurodegenerative disorders. Additionally, the development of more efficient and cost-effective synthesis methods for ETAA could lead to its wider use in research and clinical settings.
In conclusion, 6-Ethyl-1,2,4,5-tetrazin-3-amine is a promising compound with potential applications in cancer therapy and other areas of medicine. Its unique chemical and biological properties make it a valuable tool for scientific research, and further studies on its mechanism of action and physiological effects could lead to the development of new and innovative treatments for a variety of diseases.

Synthesis Methods

The synthesis of ETAA involves the reaction of 6-ethyl-1,2,4,5-tetrazine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields ETAA as a white crystalline solid with a purity of over 98%.

Scientific Research Applications

ETAA has been extensively studied for its potential applications in cancer therapy. It has been found to be a potent DNA alkylating agent, which means it can bind to DNA and interfere with its replication and transcription processes. This property makes ETAA a promising candidate for cancer treatment, as cancer cells proliferate at a much faster rate than normal cells and are therefore more susceptible to DNA damage.

properties

CAS RN

79329-75-2

Product Name

6-Ethyl-1,2,4,5-tetrazin-3-amine

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

6-ethyl-1,2,4,5-tetrazin-3-amine

InChI

InChI=1S/C4H7N5/c1-2-3-6-8-4(5)9-7-3/h2H2,1H3,(H2,5,8,9)

InChI Key

LUZRMBKTXKSYIZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C(N=N1)N

Canonical SMILES

CCC1=NN=C(N=N1)N

Origin of Product

United States

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